molecular formula C21H18N2O3 B188107 ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate CAS No. 73035-26-4

ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate

Cat. No.: B188107
CAS No.: 73035-26-4
M. Wt: 346.4 g/mol
InChI Key: LJDWOPPGIKRIIK-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a cyano group, and two phenyl groups attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method is the one-pot condensation reaction. This involves the reaction of aldehydes, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired pyran derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amino group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-25-21(24)18-17(14-9-5-3-6-10-14)16(13-22)20(23)26-19(18)15-11-7-4-8-12-15/h3-12,17H,2,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDWOPPGIKRIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319270
Record name ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73035-26-4
Record name Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73035-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073035264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC343221
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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